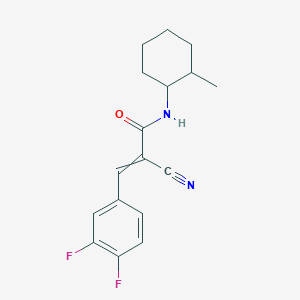

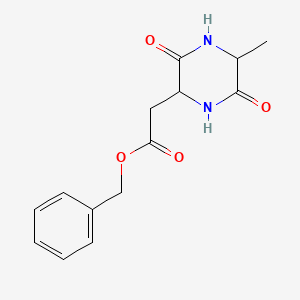

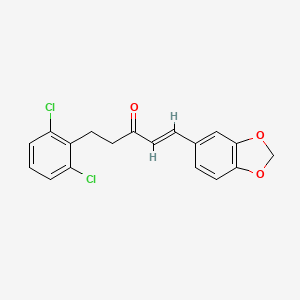

![molecular formula C21H17FN4O2 B2494020 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide CAS No. 952996-91-7](/img/structure/B2494020.png)

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds within the imidazo[1,2-b]pyridazine family, including analogs to N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide, involves multiple steps starting from pyridazin-3-amines or their oxides. These are then reacted with various benzylamines or substituted phenylamines and further functionalized through bromoacetophenone intermediates, showcasing a complex synthetic pathway that allows for the introduction of diverse substituents enhancing their pharmacological profile (Barlin et al., 1992; Barlin et al., 1993; Barlin et al., 1996).

Molecular Structure Analysis

X-ray crystallography and structure-based drug design (SBDD) techniques have been pivotal in analyzing the molecular structure of these compounds. For instance, the detailed molecular structure elucidation has guided the optimization of phosphodiesterase inhibitors, revealing the importance of the fluoro- and methoxy- substituents for binding affinity and selectivity (Kunitomo et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-b]pyridazine derivatives typically include nucleophilic substitutions and additions, enabling the introduction of various functional groups critical for biological activity. These reactions underscore the compounds' versatility and their ability to interact with central nervous system receptors, highlighting their potential as pharmacological agents (Barlin et al., 1988; Barlin et al., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compounds' pharmacokinetics and pharmacodynamics, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, are fundamental for understanding the mechanism of action of these compounds. Their ability to bind to specific receptors or enzymes, illustrated by the displacement of diazepam from rat brain membranes, provides insight into their potential therapeutic applications (Barlin et al., 1996; Fookes et al., 2008).

Scientific Research Applications

Radioligands for Imaging

Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Imaging : Compounds structurally related to the specified chemical have been synthesized for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds, including fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, exhibited high in vitro affinity and selectivity for PBRs, making them suitable candidates for exploring neurodegenerative disorders through imaging (Fookes et al., 2008).

Therapeutic Applications

Inhibitors for P53 in Non-Small Cell Lung Cancer : Novel (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and identified for their antiproliferative effects targeting mutant P53 in non-small cell lung cancer cell lines. This discovery underscores the potential of similar structures in developing cancer therapeutics (Bazin et al., 2016).

Diagnostic Applications

Amyloid Imaging in Alzheimer’s Disease : Research on fluorinated imidazo[1,2-a]pyridine derivatives for imaging β-amyloid plaques in Alzheimer’s disease highlights the potential diagnostic applications. These compounds, with modifications such as fluoroalkyl and fluoroalkynyl groups, showed promise in PET imaging for identifying neuroinflammation and amyloid deposition (Zeng et al., 2006; Damont et al., 2015).

properties

IUPAC Name |

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c1-28-21-10-9-19-23-18(13-26(19)25-21)15-7-8-16(22)17(12-15)24-20(27)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTSFEJAKZRLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

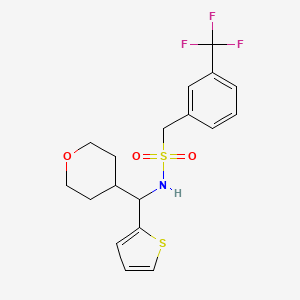

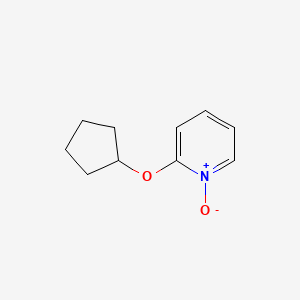

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

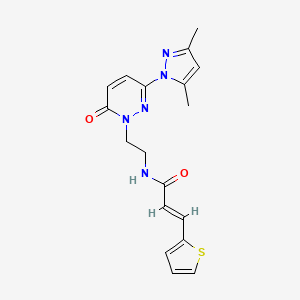

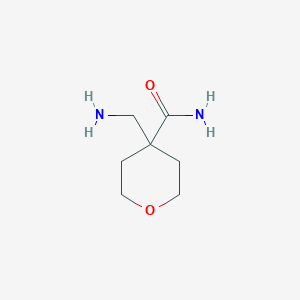

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)

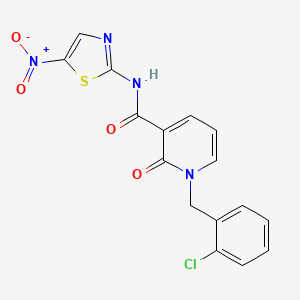

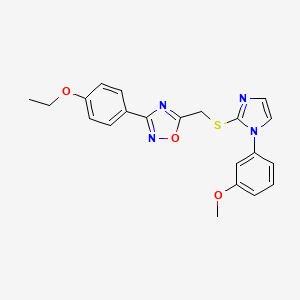

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2493954.png)

![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)